![molecular formula C14H11ClN2OS2 B2697721 5-chloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 896676-30-5](/img/structure/B2697721.png)
5-chloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Synthesis and Anticancer Activity
Thiophene derivatives have been synthesized and evaluated for their potential anticancer activities. For instance, new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives have shown good inhibitory activity against various cancer cell lines. This suggests that structurally similar compounds, such as 5-Chloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide, could also have promising anticancer properties (Atta & Abdel‐Latif, 2021).
Antimicrobial and Antitubercular Activity
Synthesis of novel thiophene derivatives has also been directed towards combating microbial infections. For example, a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were designed and showed promising antitubercular activity against Mycobacterium tuberculosis. This highlights the potential of thiophene and thiazole derivatives in developing new antimicrobial agents, pointing to the possible applications of 5-Chloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide in this area as well (Marvadi et al., 2020).
Sensing Activities and Magnetic Properties
Research into the functionalization of metal-organic frameworks (MOFs) with thiophene groups has shown that these compounds can exhibit unique sensing activities and magnetic properties. This suggests potential applications in materials science, particularly in the development of sensors and materials with specific magnetic characteristics (Wang et al., 2016).
Immunomodulatory Properties
Moreover, thiophene derivatives have been investigated for their immunosuppressive activities. Compounds featuring thiophene moieties have displayed the ability to modulate immune responses, indicating potential applications in treating autoimmune diseases or in organ transplantation (Axton et al., 1992).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
Based on the activity of similar compounds, it can be hypothesized that this compound may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins . This could potentially lead to anti-inflammatory and analgesic effects .
Biochemical Pathways
Similar compounds have been shown to affect the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes via the cyclo-oxygenase and 5-lipoxygenase pathways, respectively .
Result of Action
Similar compounds have been shown to have significant anti-inflammatory and analgesic activities .
Future Directions
properties
IUPAC Name |
5-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS2/c1-7-3-4-8(2)12-11(7)16-14(20-12)17-13(18)9-5-6-10(15)19-9/h3-6H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAOIIGCNNCJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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